An In-depth Technical Guide to 3-methoxy-1H-pyrazol-4-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-methoxy-1H-pyrazol-4-amine: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 3-methoxy-1H-pyrazol-4-amine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. The document details its physicochemical properties, provides a plausible, detailed synthetic pathway, explores its chemical reactivity, and discusses its applications, particularly in the realm of drug discovery. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical insights into the utility of this versatile molecule.
Introduction: The Significance of Aminopyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] Aminopyrazoles, in particular, serve as versatile scaffolds in the design of therapeutic agents due to their ability to form multiple hydrogen bonds and act as key intermediates for more complex heterocyclic systems.[2] 3-methoxy-1H-pyrazol-4-amine combines the established pharmacophoric features of the 4-aminopyrazole core with a 3-methoxy substituent, which can modulate the electronic properties and metabolic stability of derivative compounds. This unique combination makes it a building block of considerable interest for the development of novel kinase inhibitors, anti-inflammatory agents, and other therapeutics.[2][3]
Physicochemical and Structural Properties
While extensive experimental data for 3-methoxy-1H-pyrazol-4-amine is not widely published, its core properties can be defined through its structural formula and supplemented with predicted data from computational models.
Structural Information
-
IUPAC Name: 3-methoxy-1H-pyrazol-4-amine
-
CAS Number: 2450343-54-9
-
Molecular Formula: C₄H₇N₃O[4]
-
Molecular Weight: 113.12 g/mol [4]
-
Canonical SMILES: COC1=C(C=NN1)N
Predicted Physicochemical Data
The following table summarizes key physicochemical properties. It is important to note that these values are computationally predicted and should be confirmed by experimental analysis.
| Property | Predicted Value | Notes and Context |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Boiling Point | ~250-300 °C | Predicted for related structures; subject to decomposition. |
| pKa (most basic) | 2.5 - 3.5 | The pKa of the pyrazole ring nitrogen is typically low.[5] |
| LogP | -0.5 to 0.5 | Indicates good aqueous solubility. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol). |
Spectroscopic Profile (Predicted)
For unambiguous identification, a combination of spectroscopic methods is essential. The following are predicted spectra based on the structure of 3-methoxy-1H-pyrazol-4-amine.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum in DMSO-d₆ would likely exhibit the following signals. Online prediction tools can provide estimates for these chemical shifts.[4]
-
~11.0-12.0 ppm (br s, 1H): N-H proton of the pyrazole ring. This signal is often broad and its position is concentration-dependent.
-
~7.2-7.5 ppm (s, 1H): C5-H proton of the pyrazole ring.
-
~4.0-5.0 ppm (br s, 2H): -NH₂ protons. This signal is also broad and can exchange with D₂O.
-
~3.8 ppm (s, 3H): -OCH₃ protons.
¹³C NMR Spectroscopy
Predicted ¹³C NMR chemical shifts in DMSO-d₆.[6][7]
-
~155 ppm: C3 (attached to the methoxy group).
-
~135 ppm: C5.
-
~110 ppm: C4 (attached to the amino group).
-
~55 ppm: -OCH₃ carbon.
FT-IR Spectroscopy
The infrared spectrum is expected to show characteristic absorption bands for the functional groups present.[8][9]
-
3400-3200 cm⁻¹ (medium to strong, broad): N-H stretching vibrations from the pyrazole NH and the primary amine.
-
1650-1580 cm⁻¹ (medium): N-H bending (scissoring) vibration of the primary amine.
-
1250-1020 cm⁻¹ (strong): C-O stretching of the methoxy group.
-
1600-1450 cm⁻¹ (medium): C=C and C=N stretching vibrations within the pyrazole ring.
Mass Spectrometry
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 113. Key fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 98, or the loss of formaldehyde (CH₂O) to yield a fragment at m/z = 83.
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 3-methoxy-4-nitro-1H-pyrazole (CAS 400755-41-1).[10]
Caption: Proposed synthesis of 3-methoxy-1H-pyrazol-4-amine.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on standard procedures for the reduction of aromatic nitro compounds.[11]
Objective: To synthesize 3-methoxy-1H-pyrazol-4-amine by catalytic hydrogenation of 3-methoxy-4-nitro-1H-pyrazole.
Materials:
-
3-methoxy-4-nitro-1H-pyrazole (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol (or Ethanol) as solvent
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite® for filtration
Procedure:
-
Reactor Setup: A Parr hydrogenation apparatus or a similar flask suitable for catalytic hydrogenation is charged with 3-methoxy-4-nitro-1H-pyrazole and a suitable solvent such as methanol.
-
Inerting: The vessel is purged with an inert gas (e.g., nitrogen) to remove oxygen.
-
Catalyst Addition: The 10% Pd/C catalyst is carefully added to the reaction mixture under the inert atmosphere.
-
Hydrogenation: The apparatus is then purged with hydrogen gas and pressurized to the desired level (typically 1-4 atm). The reaction mixture is stirred vigorously at room temperature.
-
Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake or by analytical techniques such as TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is purged again with an inert gas. The catalyst is removed by filtration through a pad of Celite®.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The crude 3-methoxy-1H-pyrazol-4-amine can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of 3-methoxy-1H-pyrazol-4-amine is dictated by the interplay of its functional groups: the nucleophilic 4-amino group, the pyrazole ring nitrogens, and the electron-donating 3-methoxy group.
Reactions at the Amino Group
The primary amino group is a key site for functionalization. It can readily undergo standard amine reactions such as:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary amines.[12]
-
N-Arylation: Palladium or copper-catalyzed cross-coupling reactions with aryl halides to introduce aromatic substituents.
Annulation Reactions for Fused Systems
4-Aminopyrazoles are excellent precursors for the synthesis of fused bicyclic heterocyclic systems, which are prevalent in many drug scaffolds.[13]
-
Pyrazolo[3,4-b]pyridines: Condensation with 1,3-dicarbonyl compounds or their equivalents.
-
Pyrazolo[1,5-a]pyrimidines: Reaction with β-ketoesters or other suitable 1,3-dielectrophiles.
Caption: Formation of fused heterocycles from 4-aminopyrazoles.
Applications in Drug Discovery and Development
The 4-aminopyrazole scaffold is a privileged structure in medicinal chemistry. The introduction of a 3-methoxy group can enhance metabolic stability by blocking a potential site of oxidation and can also influence the conformation and binding affinity of the molecule to its biological target. While specific examples citing 3-methoxy-1H-pyrazol-4-amine are emerging, its structural analogues are key components in a variety of therapeutic agents. Its potential applications include:
-
Kinase Inhibitors: The aminopyrazole core is a well-established hinge-binding motif for many protein kinases, which are critical targets in oncology.
-
Anti-inflammatory Agents: Derivatives of aminopyrazoles have shown potent anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase (COX).
-
Central Nervous System (CNS) Agents: The pyrazole scaffold is found in drugs targeting CNS disorders.
Safety and Handling
A specific Safety Data Sheet (SDS) for 3-methoxy-1H-pyrazol-4-amine is not widely available. However, based on the data for structurally related aminopyrazoles, the following precautions are recommended:
-
Hazard Classification (Anticipated): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
Handling: Handle in a well-ventilated area or in a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
3-methoxy-1H-pyrazol-4-amine is a valuable and versatile heterocyclic building block. Its combination of a reactive amino group, an electron-rich pyrazole core, and a modulating methoxy substituent provides a rich platform for chemical diversification. While detailed experimental characterization is still emerging in the public domain, its predicted properties and logical synthetic pathways underscore its potential for significant contributions in drug discovery and materials science. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this promising molecule.
References
-
Appretech. 3-methoxy-1H-pyrazol-4-amine. Available online: [Link] (accessed on Feb 4, 2026).
-
ResearchGate. New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. Available online: [Link] (accessed on Feb 4, 2026).
-
National Institutes of Health. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Available online: [Link] (accessed on Feb 4, 2026).
-
MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available online: [Link] (accessed on Feb 4, 2026).
-
Fichez, J.; Busca, P.; Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Available online: [Link] (accessed on Feb 4, 2026).
-
ResearchGate. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available online: [Link] (accessed on Feb 4, 2026).
-
MDPI. 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Available online: [Link] (accessed on Feb 4, 2026).
-
ACS Publications. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Available online: [Link] (accessed on Feb 4, 2026).
-
PubChem. 3-(methoxymethyl)-1-methyl-1h-pyrazol-4-amine. Available online: [Link] (accessed on Feb 4, 2026).
-
NMRDB.org. Predict 13C carbon NMR spectra. Available online: [Link] (accessed on Feb 4, 2026).
-
ResearchGate. An Improved Preparation of 3-Alkoxypyrazoles. Available online: [Link] (accessed on Feb 4, 2026).
-
MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. Available online: [Link] (accessed on Feb 4, 2026).
-
ResearchGate. FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3. Available online: [Link] (accessed on Feb 4, 2026).
-
National Institutes of Health. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Available online: [Link] (accessed on Feb 4, 2026).
-
National Institutes of Health. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available online: [Link] (accessed on Feb 4, 2026).
-
MDPI. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Available online: [Link] (accessed on Feb 4, 2026).
-
National Institutes of Health. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available online: [Link] (accessed on Feb 4, 2026).
-
International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available online: [Link] (accessed on Feb 4, 2026).
-
YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. Available online: [Link] (accessed on Feb 4, 2026).
-
eScholarship.org. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. Available online: [Link] (accessed on Feb 4, 2026).
-
ACS Publications. Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. Available online: [Link] (accessed on Feb 4, 2026).
-
Cardiff University ORCA. Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. Available online: [Link] (accessed on Feb 4, 2026).
-
Cheminfo.org. Predict 13C NMR spectra. Available online: [Link] (accessed on Feb 4, 2026).
-
University of Liverpool. Diazoles & diazines: properties, syntheses & reactivity. Available online: [Link] (accessed on Feb 4, 2026).
-
NIST WebBook. 3-Aminopyrazole. Available online: [Link] (accessed on Feb 4, 2026).
-
ResearchGate. A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Available online: [Link] (accessed on Feb 4, 2026).
-
Cheminfo.org. Infrared spectra prediction. Available online: [Link] (accessed on Feb 4, 2026).
-
Taylor & Francis Online. Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Available online: [Link] (accessed on Feb 4, 2026).
-
Reactivity of chiral functionalized pyrazoles: Alcohol protection. Available online: [Link] (accessed on Feb 4, 2026).
-
National Institutes of Health. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Available online: [Link] (accessed on Feb 4, 2026).
-
Arabian Journal of Chemistry. Available online: [Link] (accessed on Feb 4, 2026).
-
National Institutes of Health. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Available online: [Link] (accessed on Feb 4, 2026).
-
Mass Spectrometry: Fragmentation. Available online: [Link] (accessed on Feb 4, 2026).
-
ACS Publications. Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Se. Available online: [Link] (accessed on Feb 4, 2026).
Sources
- 1. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 1,3,5-Trimethyl-1H-pyrazol-4-amine [webbook.nist.gov]
- 4. Visualizer loader [nmrdb.org]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualizer loader [nmrdb.org]
- 8. researchgate.net [researchgate.net]
- 9. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 400755-41-1 | 3-Methoxy-4-nitro-1H-pyrazole | Ethers | Ambeed.com [ambeed.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
